molecular formula C11H11N3O2S B8762245 5-Phenylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester

5-Phenylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester

Cat. No. B8762245
M. Wt: 249.29 g/mol
InChI Key: ZVDRTZFPDVVNHO-UHFFFAOYSA-N
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Patent
US07288556B2

Procedure details

To a solution of 2 M NH2CH3 in cyclohexane (2 mL) at −40° C. was added 0.8 mL of 2 M n-BuLi in cyclohexane under argon. A white precipitate was immediately observed. The mixture was stirred at −30° C. for 0.5 hours, and 5-phenylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester (60 mg, 0.24 mmole) in 1 mL of cyclohexane was slowly added. Greenish solution was immediately obtained. The reaction was slowly warmed up to room temperature and TLC showed a total disappearance of the starting material. A mixture of 7 mL of saturated NH4Cl solution and 7 mL of EtOAc was added to the ice-cooled flask and the solution was stirred for 30 minutes. The aqueous layer was neutralized to pH ˜7 and then extracted with EtOAc. The organic layer was absorbed with silica gel, loaded to a 53 g silica gel column, and eluted with hexane:EtOAc=5:1. A 25 mg white powder was obtained (45%). 1H NMR (ppm, DMSO-d6): 11.00 (br. s, 1H), 8.92 (br. q, 1H), 7.46 (t, 2H), 7.34 (d, 2H), 7.20 (t, 1H), 2.85 (d, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH3:2].[Li]CCCC.C(O[C:11]([C:13]1[N:14]=[N:15][S:16][C:17]=1[NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:12])C.[NH4+].[Cl-]>C1CCCCC1.CCOC(C)=O>[CH3:2][NH:1][C:11]([C:13]1[N:14]=[N:15][S:16][C:17]=1[NH:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC
Name
Quantity
0.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
60 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=NSC1NC1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
7 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −30° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Greenish solution was immediately obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was slowly warmed up to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled flask
STIRRING
Type
STIRRING
Details
the solution was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was absorbed with silica gel
WASH
Type
WASH
Details
eluted with hexane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CNC(=O)C=1N=NSC1NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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